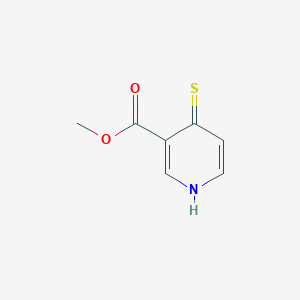

3-Pyridinecarboxylic acid, 4-mercapto-, methyl ester

Description

3-Pyridinecarboxylic acid, 4-mercapto-, methyl ester is a pyridine derivative characterized by a carboxylic acid methyl ester group at the 3-position and a mercapto (-SH) substituent at the 4-position of the pyridine ring. Pyridinecarboxylic acid esters are widely studied for their biological activities, solubility profiles, and roles in synthesizing metal-organic frameworks (MOFs) . The mercapto group may confer unique redox or binding properties compared to other derivatives .

Properties

IUPAC Name |

methyl 4-sulfanylidene-1H-pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c1-10-7(9)5-4-8-3-2-6(5)11/h2-4H,1H3,(H,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFJFIEVWCWJUTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC=CC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74470-38-5 | |

| Record name | methyl 4-sulfanylpyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 4-mercapto-, methyl ester typically involves the esterification of 3-pyridinecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The mercapto group can be introduced through a thiolation reaction using appropriate thiolating agents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 4-mercapto-, methyl ester undergoes various types of chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfonic acids.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Alcohols.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-Pyridinecarboxylic acid, 4-mercapto-, methyl ester has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 4-mercapto-, methyl ester involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. The pyridine ring can interact with various receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Table 1: Key Structural Derivatives and Properties

<sup>a</sup> Log Kow values predicted via EPI Suite or ALOGPS .

Functional Group Influence on Properties

Mercapto (-SH) vs. Hydroxyl (-OH) or Methoxy (-OCH3)

- For example, 3-pyridinecarboxylic acid (without ester or -SH) exhibits antimicrobial properties , suggesting that the mercapto-ester derivative may have enhanced bioactivity.

- Methoxy Group : Derivatives like 6-chloro-4-methoxy-3-pyridinecarboxylic acid methyl ester are tailored for stability and lipophilicity, favoring agrochemical applications .

Ester Group Variations

- Methyl vs. Ethyl Esters : Methyl esters (e.g., methyl nicotinate) exhibit higher water solubility (16,830 mg/L) compared to ethyl analogs due to shorter alkyl chains . Ethyl esters, however, are preferred in coordination chemistry for forming flexible MOFs with transition metals .

- Bulky Substituents : Esters with aryl or branched alkyl groups (e.g., 2,6-diisopropyl) demonstrate reduced solubility but improved selectivity in pharmaceutical synthesis .

Biological Activity

3-Pyridinecarboxylic acid, 4-mercapto-, methyl ester (CAS No. 74470-38-5) is an organic compound notable for its unique structural features, including a pyridine ring with a carboxylic acid group, a mercapto group, and a methyl ester. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and interactions with biomolecules.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H9NO2S |

| Molecular Weight | 169.20 g/mol |

| CAS Number | 74470-38-5 |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its functional groups:

- Mercapto Group : The thiol (-SH) group can form covalent bonds with thiol groups in proteins, potentially altering their function and activity.

- Pyridine Ring : This aromatic system can interact with various receptors and enzymes, modulating their activity through competitive inhibition or allosteric modulation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The mercapto group contributes to the antioxidant properties of the compound by scavenging free radicals.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.

- Anti-inflammatory Effects : There is evidence of its role in inhibiting inflammatory pathways, possibly through modulation of cytokine production.

Antioxidant Activity

A study demonstrated that compounds containing thiol groups exhibit significant free radical scavenging activity. The antioxidant capacity of this compound was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, showing promising results compared to standard antioxidants .

Antimicrobial Activity

In vitro tests revealed that the compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli .

Anti-inflammatory Effects

In a model of lipopolysaccharide (LPS)-induced inflammation in human whole blood assays, the compound showed an IC50 value of 123 nM for inhibiting prostaglandin E2 (PGE2)-induced TNFα production. This suggests its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

When compared to other pyridinecarboxylic acids, such as picolinic acid and nicotinic acid, the presence of both a mercapto group and a methyl ester in this compound confers distinct chemical properties that may enhance its reactivity and biological interactions.

| Compound | Unique Feature | Biological Activity |

|---|---|---|

| Picolinic Acid | No mercapto group | Antioxidant |

| Nicotinic Acid | No thiol functionality | Neuroprotective |

| This compound | Mercapto and methyl ester groups | Antioxidant, Antimicrobial, Anti-inflammatory |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Pyridinecarboxylic acid, 4-mercapto-, methyl ester?

- Methodology : Synthesis typically involves esterification of 4-mercaptonicotinic acid with methanol under acid catalysis (e.g., H₂SO₄ or HCl). Due to the reactivity of the thiol (-SH) group, protection with trityl or acetyl groups prior to esterification is critical to prevent oxidation or side reactions . Post-reaction deprotection (e.g., using TFA for trityl groups) and purification via recrystallization or column chromatography are essential for isolating the product.

- Key Considerations : Monitor reaction progress with TLC or HPLC. Ensure inert conditions (N₂/Ar atmosphere) to avoid thiol oxidation.

Q. How can the structure of this compound be confirmed experimentally?

- Analytical Techniques :

- NMR : H and C NMR to verify esterification (e.g., methyl ester peak at ~3.8–4.0 ppm) and thiol proton absence (if protected).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

- FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and thiol S-H stretch (if unprotected, ~2550 cm⁻¹).

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Stability Data :

- Hydrolysis : The ester group hydrolyzes under strong acidic (pH < 2) or basic (pH > 10) conditions, yielding 4-mercaptonicotinic acid and methanol. The thiol group is prone to oxidation, forming disulfides in aerobic conditions .

- Storage Recommendations : Store at -20°C under inert gas (N₂) in amber vials to minimize degradation.

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data in studies involving this compound?

- Troubleshooting Steps :

Purity Verification : Use HPLC or GC-MS to rule out impurities (e.g., disulfide byproducts) .

Assay Conditions : Optimize buffer systems (e.g., avoid Tris buffers that may react with thiols) and include reducing agents (e.g., DTT) to maintain thiol integrity.

Structural Analog Comparison : Compare results with derivatives (e.g., 3-Pyridinecarboxylic acid esters lacking the thiol group) to isolate functional group contributions .

Q. What mechanistic insights exist for its reported antimicrobial activity?

- Proposed Mechanisms :

- Thiol Reactivity : The 4-mercapto group may disrupt bacterial enzymes (e.g., thioredoxin reductase) via covalent binding or redox interference .

- Synergistic Effects : Enhanced activity in combination with metal ions (e.g., Ag⁺) due to thiol-metal coordination .

- Experimental Validation : Use knockout bacterial strains (e.g., ΔtrxB mutants) or enzyme inhibition assays to confirm targets.

Q. How does the compound behave in environmental or aerosolized systems?

- Environmental Fate :

- Photodegradation : UV exposure may accelerate ester hydrolysis or thiol oxidation.

- Aerosol Interactions : In particulate phases, ester groups may enhance hydrophobicity, affecting atmospheric lifetime .

- Analytical Tools : Use tandem MS (LC-MS/MS) to track degradation products in simulated environmental matrices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.